molecular formula C8H11NO3 B3422833 (S)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270263-05-3

(S)-3-Amino-4-(2-furyl)-butyric acid

Cat. No.: B3422833
CAS No.: 270263-05-3
M. Wt: 169.18 g/mol
InChI Key: ZIAIKPBTLUWDMG-UHFFFAOYSA-N
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Description

(S)-3-Amino-4-(2-furyl)-butyric acid is an organic compound that features an amino group, a furan ring, and a butyric acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Amino-4-(2-furyl)-butyric acid can be synthesized through several methods. One common approach involves the reaction of 2-furylacrylic acid with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high yields and purity. Enzymatic processes are favored due to their specificity and environmentally friendly nature. These methods can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-furyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted furans, amines, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-4-(2-furyl)-butyric acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a precursor for studying metabolic pathways involving amino acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to certain bioactive compounds.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-3-Amino-4-(2-furyl)-butyric acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(2-thienyl)-butyric acid: Contains a thiophene ring instead of a furan ring.

    3-Amino-4-(2-pyridyl)-butyric acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to its specific combination of an amino group, a furan ring, and a butyric acid side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-amino-4-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAIKPBTLUWDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694393
Record name 3-Amino-4-(furan-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-05-3
Record name 3-Amino-4-(furan-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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